kazinol C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

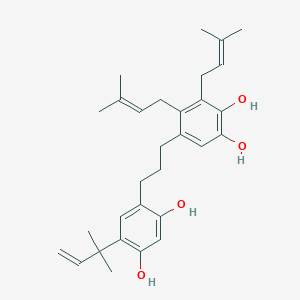

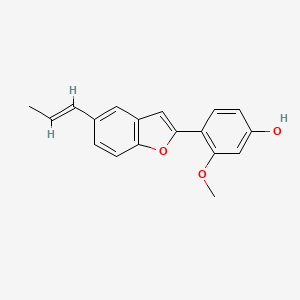

カミノール C は、植物のBroussonetia kazinokiから得られる1,3-ジフェニルプロパン化合物です。この化合物は、特にがん研究の分野における潜在的な治療特性により注目を集めています。 カミノール C は、高濃度でAMP活性化プロテインキナーゼ(AMPK)の活性化を通じて、結腸がん細胞のアポトーシスを誘導することが示されています .

準備方法

合成経路と反応条件

カミノール C の合成には、植物のBroussonetia kazinokiからの化合物の抽出が含まれます。 抽出プロセスには、通常、溶媒抽出に続いてクロマトグラフィー精製が含まれ、植物に存在する他のポリフェノール化合物からカミノール C を分離します .

工業生産方法

高度なクロマトグラフィー技術と溶媒系を使用することが、工業用アプリケーションに十分な量のカミノール C を得るために不可欠となります .

化学反応の分析

反応の種類

カミノール C は、酸化、還元、置換反応を含むさまざまな化学反応を受けます。 これらの反応は、化合物を改変してその治療特性を高めたり、さまざまな条件下での挙動を研究するために不可欠です .

一般的な試薬と条件

カミノール C を含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は、通常、特定の温度やpHレベルなど、制御された条件下で行われ、所望の結果が得られるようにします .

生成される主な生成物

カミノール C を含む反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応はカミノール C のヒドロキシル化誘導体を生成する可能性があり、還元反応は脱ヒドロキシル化形態を生成する可能性があります .

科学研究への応用

カミノール C は、化学、生物学、医学、産業などの分野で幅広い科学研究への応用があります。注目すべき用途には次のようなものがあります。

科学的研究の応用

Kazinol C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:

Cancer Research: this compound has been shown to induce apoptosis in colon cancer cells through the activation of AMPK.

Autophagy Modulation: this compound stimulates autophagy via endoplasmic reticulum stress-mediated signaling.

Diabetes Research: this compound has been found to prevent cytokine-induced β-cell damage and the development of type 1 diabetes.

作用機序

カミノール C は、いくつかの分子標的と経路を通じてその効果を発揮します。主なメカニズムの1つは、細胞のエネルギー恒常性に重要な役割を果たすAMP活性化プロテインキナーゼ(AMPK)の活性化です。 カミノール C によるAMPKの活性化は、がん細胞のアポトーシスの誘導と、小胞体ストレスによる未折り畳みタンパク質応答シグナル伝達によるオートファジーの調節につながります .

類似化合物との比較

カミノール C は、Broussonetia kazinokiから単離されたプレニル化ポリフェノール化合物のグループの一部です。類似の化合物には、カミノール E、カミノール F、およびブルソノール N が含まれます。 これらの化合物は構造的に類似していますが、カミノール C は、アポトーシスを誘導しオートファジーを調節する強力な能力においてユニークであり、治療用途のための有望な候補となっています .

参考文献

特性

分子式 |

C30H40O4 |

|---|---|

分子量 |

464.6 g/mol |

IUPAC名 |

5-[3-[2,4-dihydroxy-5-(2-methylbut-3-en-2-yl)phenyl]propyl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol |

InChI |

InChI=1S/C30H40O4/c1-8-30(6,7)25-16-22(26(31)18-27(25)32)11-9-10-21-17-28(33)29(34)24(15-13-20(4)5)23(21)14-12-19(2)3/h8,12-13,16-18,31-34H,1,9-11,14-15H2,2-7H3 |

InChIキー |

YCJJCTRPAGXWGX-UHFFFAOYSA-N |

正規SMILES |

CC(=CCC1=C(C(=C(C=C1CCCC2=CC(=C(C=C2O)O)C(C)(C)C=C)O)O)CC=C(C)C)C |

同義語 |

kazinol C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide](/img/structure/B1257009.png)

![(8R,9S,10S,13S,14S)-10-(1-hydroxyprop-2-ynyl)-13-methyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1257012.png)

![(2R,4'R,6R,9E,11R,13E,15E)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione](/img/structure/B1257015.png)

![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2R)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B1257027.png)

![1-(3-Phenyl-3-bicyclo[3.1.0]hexanyl)piperidine](/img/structure/B1257028.png)

![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B1257031.png)